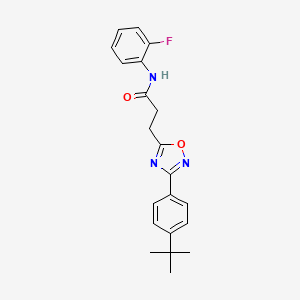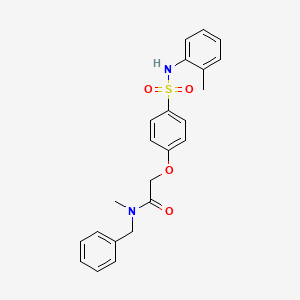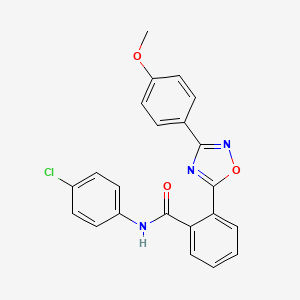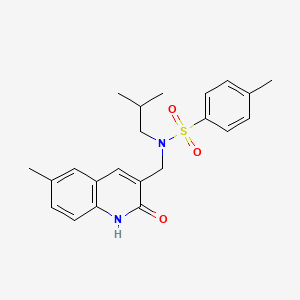![molecular formula C16H17BrN2O3S B7689186 N-ethyl-2-methyl-5-{[3-(methylsulfanyl)phenyl]sulfamoyl}benzamide](/img/structure/B7689186.png)
N-ethyl-2-methyl-5-{[3-(methylsulfanyl)phenyl]sulfamoyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-2-methyl-5-{[3-(methylsulfanyl)phenyl]sulfamoyl}benzamide is a synthetic compound with potential applications in the field of scientific research. It is also known as ESI-09 and has been studied for its mechanism of action and biochemical effects.
Wirkmechanismus
ESI-09 works by inhibiting the activity of the RAC1 protein, which is involved in cell migration and invasion. It does this by binding to a specific site on the protein and preventing it from interacting with other proteins. This leads to a reduction in cancer cell migration and invasion.
Biochemical and Physiological Effects:
ESI-09 has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases. It has also been studied for its potential to inhibit the growth of cancer cells. However, further research is needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using ESI-09 in lab experiments is its specificity for the RAC1 protein. This allows researchers to study the effects of inhibiting this protein without affecting other cellular processes. However, one limitation is that ESI-09 may not be effective in all types of cancer cells, and further research is needed to determine its efficacy in different cancer types.
Zukünftige Richtungen
There are several potential future directions for research on N-ethyl-2-methyl-5-{[3-(methylsulfanyl)phenyl]sulfamoyl}benzamide. One area of interest is its potential as a treatment for inflammatory diseases. Further research is needed to determine its efficacy in animal models and clinical trials. Another area of interest is its potential as a treatment for cancer. Researchers may explore its efficacy in different types of cancer cells and in combination with other cancer treatments. Additionally, researchers may investigate the potential of ESI-09 as a tool for studying the role of the RAC1 protein in cellular processes. Overall, there is much potential for future research on this compound.
Synthesemethoden
N-ethyl-2-methyl-5-{[3-(methylsulfanyl)phenyl]sulfamoyl}benzamide can be synthesized using various methods. One of the most common methods is the reaction of 3-(methylsulfanyl)aniline with N-ethyl-2-methyl-5-nitrobenzamide in the presence of a reducing agent such as tin(II) chloride. The resulting product is then treated with sulfuryl chloride to form the final compound.
Wissenschaftliche Forschungsanwendungen
N-ethyl-2-methyl-5-{[3-(methylsulfanyl)phenyl]sulfamoyl}benzamide has potential applications in scientific research, particularly in the field of cancer research. It has been studied for its ability to inhibit the activity of the RAC1 protein, which is involved in cancer cell migration and invasion. ESI-09 has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
5-[(2-bromophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c1-3-18-16(20)13-10-12(9-8-11(13)2)23(21,22)19-15-7-5-4-6-14(15)17/h4-10,19H,3H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPSKAGBDLDKCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-(1-isobutyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7689193.png)
